molecular formula C7H12N4O3 B11731690 2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine

2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B11731690
M. Wt: 200.20 g/mol
InChI Key: ZQXIEDTZOPDTQD-UHFFFAOYSA-N
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Description

2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with methoxy, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxy-5-methyl-4-nitro-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane, with triethylamine as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 2-(3-amino-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine.

    Reduction: Formation of 2-(3-methoxy-5-methyl-4-amino-1H-pyrazol-1-yl)ethan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-5-methyl-4-nitro-1H-pyrazole: Lacks the ethan-1-amine group but shares the pyrazole core structure.

    2-(3-methoxy-5-methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but without the nitro group.

    2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but lacks the methyl group.

Uniqueness

2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential as a bioactive molecule .

Properties

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

2-(3-methoxy-5-methyl-4-nitropyrazol-1-yl)ethanamine

InChI

InChI=1S/C7H12N4O3/c1-5-6(11(12)13)7(14-2)9-10(5)4-3-8/h3-4,8H2,1-2H3

InChI Key

ZQXIEDTZOPDTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCN)OC)[N+](=O)[O-]

Origin of Product

United States

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